molecular formula C18H18N2S B12798483 10-(N-Methylpiperidyliden-4)-1-azathioxanthene CAS No. 23256-08-8

10-(N-Methylpiperidyliden-4)-1-azathioxanthene

Cat. No.: B12798483
CAS No.: 23256-08-8
M. Wt: 294.4 g/mol
InChI Key: VDUZTAFGMNZUJR-UHFFFAOYSA-N
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Description

10-(N-Methylpiperidyliden-4)-1-azathioxanthene is a heterocyclic compound that features a unique structure combining a piperidine ring with a thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thioxanthene core.

    Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

10-(N-Methylpiperidyliden-4)-1-azathioxanthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the thioxanthene core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted thioxanthenes.

Scientific Research Applications

10-(N-Methylpiperidyliden-4)-1-azathioxanthene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthenes: Compounds with a similar core structure but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring but lacking the thioxanthene core.

    Azathioxanthenes: Compounds with similar heterocyclic structures but different functional groups.

Uniqueness

10-(N-Methylpiperidyliden-4)-1-azathioxanthene is unique due to its combination of a piperidine ring and a thioxanthene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

23256-08-8

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

10-(1-methylpiperidin-4-ylidene)thiochromeno[3,2-b]pyridine

InChI

InChI=1S/C18H18N2S/c1-20-11-8-13(9-12-20)17-14-5-2-3-6-15(14)21-16-7-4-10-19-18(16)17/h2-7,10H,8-9,11-12H2,1H3

InChI Key

VDUZTAFGMNZUJR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=C2N=CC=C4)CC1

Origin of Product

United States

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